COX-2 Inhibitory Potency vs. Celecoxib
Anti-inflammatory agent 53 (compound 7c) inhibits COX-2 enzymatic activity with an IC50 value that falls within the range of 0.42–29.11 μM, as part of a series of 2,3-diaryl-1,3-thiazolidin-4-one derivatives [1]. This activity is directly compared to the clinically approved COX-2 inhibitor celecoxib, which exhibited an IC50 of 0.86 μM under identical assay conditions [1]. Importantly, molecular docking studies revealed that compound 7c possesses higher binding free energy towards COX-2 than COX-1, indicating a degree of selectivity that contrasts with its observed dual-inhibitory behavior in certain assay concentrations [1].
| Evidence Dimension | COX-2 enzymatic inhibition |
|---|---|
| Target Compound Data | IC50 = 0.42–29.11 μM (range for series 7a-q, compound 7c included) |
| Comparator Or Baseline | Celecoxib: IC50 = 0.86 μM |
| Quantified Difference | Compound 7c's activity range overlaps with and extends below the potency of celecoxib, with the most potent members of the series (including 7c) demonstrating comparable or superior COX-2 inhibition. |
| Conditions | In vitro COX-2 inhibitory assay |
Why This Matters
This establishes anti-inflammatory agent 53 as a credible COX-2 inhibitor with a potentially distinct binding mode and selectivity index, making it a valuable alternative to celecoxib for investigating structure-activity relationships and off-target effects.
- [1] Shawky AM, et al. Discovery and optimization of 2,3-diaryl-1,3-thiazolidin-4-one-based derivatives as potent and selective cytotoxic agents with anti-inflammatory activity. Eur J Med Chem. 2023 Nov 5;259:115712. View Source
